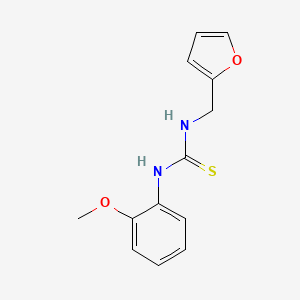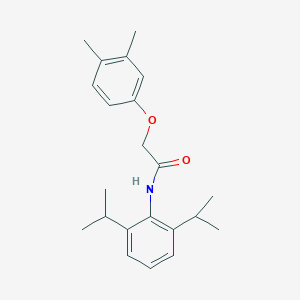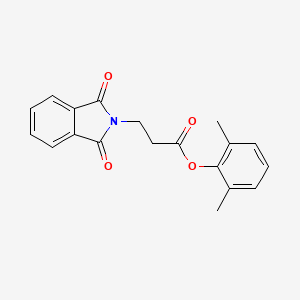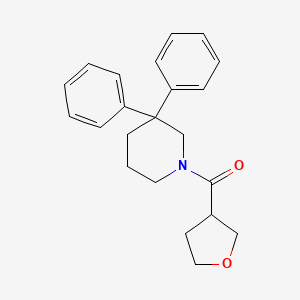![molecular formula C19H21ClN2O3 B5552110 (8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone](/img/structure/B5552110.png)
(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline ring substituted with a chlorine atom and a spirocyclic structure, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[35]nonan-7-yl]methanone typically involves multi-step organic reactions The spirocyclic structure is then formed through a series of cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the quinoline ring or the spirocyclic structure, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the spirocyclic structure may interact with protein active sites, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxy group on the quinoline ring.
Quinoline: The parent compound of the quinoline family, serving as a basis for many derivatives.
Uniqueness: (8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties not found in simpler quinoline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
(8-chloroquinolin-2-yl)-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-25-16-11-15(23)19(16)7-9-22(10-8-19)18(24)14-6-5-12-3-2-4-13(20)17(12)21-14/h2-6,15-16,23H,7-11H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZYNHGOJVKATK-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCN(CC2)C(=O)C3=NC4=C(C=CC=C4Cl)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=NC4=C(C=CC=C4Cl)C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(5-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5552059.png)

![2-methyl-3-(3-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5552076.png)
![7-isopropyl-5-{[3-(3-methylphenyl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5552081.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-isonicotinoyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5552092.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-furylmethyl)-1,3-thiazol-2-amine](/img/structure/B5552118.png)
![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![1-(2-aminoethyl)-N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5552136.png)

